molecular formula C9H14N2O2 B12280234 1,3-Diethylpyrazole-5-carboxylic acid methyl ester

1,3-Diethylpyrazole-5-carboxylic acid methyl ester

Cat. No.: B12280234
M. Wt: 182.22 g/mol
InChI Key: RJFVXMXPBYSDSV-UHFFFAOYSA-N
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Description

1,3-Diethylpyrazole-5-carboxylic acid methyl ester is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two ethyl groups at positions 1 and 3, a carboxylic acid group at position 5, and a methyl ester functional group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethylpyrazole-5-carboxylic acid methyl ester typically involves the reaction of 1,3-diethylpyrazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1,3-Diethylpyrazole-5-carboxylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Diethylpyrazole-5-carboxylic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,3-Diethylpyrazole-5-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethylpyrazole-5-carboxylic acid methyl ester
  • 1,3-Diethylpyrazole-4-carboxylic acid methyl ester
  • 1,3-Diethylpyrazole-5-carboxylic acid ethyl ester

Uniqueness

1,3-Diethylpyrazole-5-carboxylic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethyl groups at positions 1 and 3, along with the methyl ester at position 5, makes it a versatile compound for various applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

methyl 2,5-diethylpyrazole-3-carboxylate

InChI

InChI=1S/C9H14N2O2/c1-4-7-6-8(9(12)13-3)11(5-2)10-7/h6H,4-5H2,1-3H3

InChI Key

RJFVXMXPBYSDSV-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1)C(=O)OC)CC

Origin of Product

United States

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